(3-amino-4-phenyl-1H-pyrazol-5-yl)-[2-(trifluoromethyl)morpholin-4-yl]methanone
Description
(3-amino-4-phenyl-1H-pyrazol-5-yl)-[2-(trifluoromethyl)morpholin-4-yl]methanone is a complex organic compound that features a pyrazole ring substituted with an amino group and a phenyl group, as well as a morpholine ring substituted with a trifluoromethyl group
Properties
IUPAC Name |
(3-amino-4-phenyl-1H-pyrazol-5-yl)-[2-(trifluoromethyl)morpholin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O2/c16-15(17,18)10-8-22(6-7-24-10)14(23)12-11(13(19)21-20-12)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H3,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHSQOQLHQHSBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=C(C(=NN2)N)C3=CC=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-amino-4-phenyl-1H-pyrazol-5-yl)-[2-(trifluoromethyl)morpholin-4-yl]methanone typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, which can be synthesized via the cyclization of hydrazine with an appropriate β-diketone. The phenyl group is introduced through a Friedel-Crafts acylation reaction. The morpholine ring is then synthesized separately and functionalized with a trifluoromethyl group using trifluoromethylation reagents such as trifluoromethyl iodide. Finally, the two moieties are coupled together using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(3-amino-4-phenyl-1H-pyrazol-5-yl)-[2-(trifluoromethyl)morpholin-4-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives of the phenyl group.
Scientific Research Applications
(3-amino-4-phenyl-1H-pyrazol-5-yl)-[2-(trifluoromethyl)morpholin-4-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (3-amino-4-phenyl-1H-pyrazol-5-yl)-[2-(trifluoromethyl)morpholin-4-yl]methanone exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- (3-amino-4-phenyl-1H-pyrazol-5-yl)-[2-(difluoromethyl)morpholin-4-yl]methanone
- (3-amino-4-phenyl-1H-pyrazol-5-yl)-[2-(methyl)morpholin-4-yl]methanone
- (3-amino-4-phenyl-1H-pyrazol-5-yl)-[2-(ethyl)morpholin-4-yl]methanone
Uniqueness
The presence of the trifluoromethyl group in (3-amino-4-phenyl-1H-pyrazol-5-yl)-[2-(trifluoromethyl)morpholin-4-yl]methanone distinguishes it from similar compounds. This group significantly influences the compound’s chemical properties, such as its electron-withdrawing effects and increased metabolic stability, making it a valuable candidate for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
